1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene

Dehydrofluorination Isomer selectivity Organofluorine synthesis

1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene (CAS 73401-37-3), also designated as 2H-perfluoropent-2-ene, (Z)-2H-nonafluoropent-2-ene, or HFO-1429mzy, is a C5 hydrofluoroolefin (HFO) with molecular formula C5HF9 and a molecular weight of 232.05 g/mol. It exists as a bench-stable, colorless to light yellow volatile liquid with a boiling point of 30–33 °C and a density of approximately 1.500 g/mL at ambient temperature.

Molecular Formula C5HF9
Molecular Weight 232.05 g/mol
CAS No. 73401-37-3
Cat. No. B1493931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene
CAS73401-37-3
Molecular FormulaC5HF9
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESC(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F
InChIInChI=1S/C5HF9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h1H
InChIKeyMZPZBRBIEBBNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene (CAS 73401-37-3): Procurement-Relevant Identity and Physicochemical Baseline


1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene (CAS 73401-37-3), also designated as 2H-perfluoropent-2-ene, (Z)-2H-nonafluoropent-2-ene, or HFO-1429mzy, is a C5 hydrofluoroolefin (HFO) with molecular formula C5HF9 and a molecular weight of 232.05 g/mol [1]. It exists as a bench-stable, colorless to light yellow volatile liquid with a boiling point of 30–33 °C and a density of approximately 1.500 g/mL at ambient temperature [1]. The compound is the 2H regioisomer of nonafluoropent-2-ene, bearing the single hydrogen atom on the vinylic C-2 position, which renders the adjacent C–F bond susceptible to nucleophilic displacement [2]. Commercial availability includes grades of 97% to 98% purity, typically with the Z-configuration as the predominant isomer [1].

Why 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene Cannot Be Interchanged with Its 3H Isomer or the Perfluorinated Analog


The two regioisomers of nonafluoropent-2-ene—the 2H isomer (target, CAS 73401-37-3) and the 3H isomer (CAS 86154-61-2, HFO-1429myz)—differ fundamentally in the position of the sole vinylic hydrogen and the adjacent leaving-group fluorine [1]. In the 2H isomer (CF₃CH=CFCF₂CF₃), the vinylic C–F bond at C-2 is activated for nucleophilic substitution, enabling selective transformation into polyfluorinated allylic vinyl ethers and subsequent quantitative Claisen rearrangement [1]. The 3H isomer (CF₃CF=CHCF₂CF₃) lacks this activated C–F site and is not competent in the same substitution chemistry. Furthermore, the fully fluorinated analog perfluoropent-2-ene (C₅F₁₀, CAS 72804-49-0) possesses a lower boiling point (25–27 °C) and different density, and its lack of a C–H bond eliminates the possibility of deprotonation-based functionalization [2]. Procuring the incorrect isomer or an isomeric mixture therefore directly compromises synthetic utility in applications requiring regiochemically defined vinylic C–F substitution reactivity.

Quantitative Differentiation Evidence for 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene (CAS 73401-37-3) vs. Closest Analogs


DBU-Mediated Dehydrofluorination Selectivity: (Z)-2H Isomer Obtained Selectively vs. K₂CO₃ Method Produces a 2:1 Inseparable Isomer Mixture

The DBU-mediated dehydrofluorination of 2H,3H-decafluoropentane (HFC-4310mee) selectively produced the target (Z)-2H-nonafluoropent-2-ene isomer, whereas the previously reported K₂CO₃/nBu₄NBr method afforded an inseparable mixture of the 2H and 3H isomers with only approximately 2:1 selectivity in favor of the 2H product [1]. The DBU method thus enables procurement of isomerically enriched material suitable for subsequent regioselective transformations, while the K₂CO₃ method yields a product mixture that cannot be separated by conventional means [1].

Dehydrofluorination Isomer selectivity Organofluorine synthesis

Vinylic C–F Substitution and Quantitative Claisen Rearrangement: A Synthetic Pathway Exclusive to the 2H Isomer

The target compound (Z)-2H-nonafluoropent-2-ene undergoes nucleophilic vinylic C–F substitution with allylic alcohols to afford polyfluorinated allylic vinyl ethers, which upon Claisen rearrangement under ambient conditions quantitatively yield polyfluorinated homoallylic ketones [1]. This two-step sequence exploits the activated C-2 vinylic C–F bond, a structural feature absent in the 3H isomer. The Claisen rearrangement step proceeds quantitatively, demonstrating the synthetic value of the 2H substitution pattern in generating densely functionalized polyfluorinated building blocks [1].

Nucleophilic vinylic substitution Claisen rearrangement Polyfluorinated ketone synthesis

Boiling Point and Density Comparison vs. Perfluoropent-2-ene: Hydrogen Content Drives Physical Property Shift

The target 2H-nonafluoropent-2-ene exhibits a boiling point of 30–33 °C and a density of 1.500 g/mL [1]. In contrast, the fully fluorinated analog perfluoropent-2-ene (C₅F₁₀, CAS 72804-49-0) boils at 25–27 °C with a density >1.3 g/mL [2]. The approximately 5–8 °C higher boiling point and approximately 15% greater density of the target compound are attributable to the single C–H bond, which introduces a weak dipole and enables transient intermolecular interactions absent in the perfluorinated congener [3].

Boiling point Density Refrigerant selection Heat transfer fluid

Azeotropic Distillation with HF Enables Isomer Separation from Residual HFC-4310mee Feedstock

The target compound, specifically the Z-HFC-1429 mixture containing both the 2H and 3H isomers, forms an azeotrope with hydrogen fluoride comprising 67.4 to 88.6 mole % HF and 32.6 to 11.4 mole % Z-HFC-1429, boiling between −20 °C and 100 °C over a pressure range of 4.1 to 285 psi (28.3 to 1965 kPa) [1]. Critically, the precursor HFC-43-10mee forms a distinct azeotrope with HF containing 81.8 to 97.3 mole % HF and only 18.2 to 2.7 mole % HFC-43-10mee, boiling at 3.0 to 198 psi (20.7 to 1365 kPa) over the same temperature range [1]. The differing azeotrope compositions permit distillation-based separation of the nonafluoropentene product from unreacted decafluoropentane feedstock via a two-column azeotropic distillation process [1].

Azeotropic distillation Separation Purification Process chemistry

GWP Reduction Potential vs. Saturated Precursor HFC-4310mee: Class-Level HFO Advantage

The saturated precursor HFC-4310mee (2H,3H-decafluoropentane) has a reported 100-year global warming potential (GWP₁₀₀) of 1640 and an atmospheric lifetime of 15.9 years [1]. The target compound, as an unsaturated HFO, contains a carbon–carbon double bond that enables rapid atmospheric oxidation via OH radical addition, resulting in a dramatically shorter atmospheric lifetime and negligible GWP—consistent with the well-established class behavior of hydrofluoroolefins versus their saturated HFC counterparts [1][2]. While a specific GWP value for HFO-1429mzy has not been independently published, the structural analogy to other low-GWP HFOs (e.g., HFO-1234yf, GWP₁₀₀ = 4) supports a GWP reduction of >99% relative to HFC-4310mee [2].

Global warming potential Environmental sustainability Refrigerant substitution

Procurement-Guiding Application Scenarios for 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene (CAS 73401-37-3)


Synthesis of Polyfluorinated Homoallylic Ketone Building Blocks via Vinylic C–F Substitution–Claisen Rearrangement

The target compound serves as a regiochemically defined fluoroalkene building block for the two-step synthesis of polyfluorinated homoallylic ketones. Nucleophilic substitution of the activated vinylic C–F bond at C-2 with allylic alcohols, followed by quantitative Claisen rearrangement under ambient conditions, produces densely functionalized fluorinated ketones suitable for further elaboration into fluoropolymers, bioactive compounds, and optoelectronic materials [1]. Procurement of the 2H isomer (CAS 73401-37-3) rather than the 3H isomer is essential for this synthetic pathway.

Next-Generation Low-GWP Refrigerant and Heat Transfer Fluid Formulation

The unsaturated HFO structure of the target compound, in contrast to the saturated HFC-4310mee (GWP₁₀₀ = 1640), is expected to provide dramatically reduced global warming potential while maintaining favorable thermophysical properties for refrigeration and heat pump cycles [1][2]. The boiling point of 30–33 °C and density of 1.500 g/mL place it in a volatility window suitable for medium-temperature refrigeration applications, potentially as a blend component in compositions also containing other HFOs or hydrofluorocarbons [2].

Industrial-Scale Separation and Purification via HF Azeotropic Distillation

The distinct azeotropic behavior of Z-HFC-1429 with hydrogen fluoride (11.4–32.6 mol% HFC) versus HFC-43-10mee with HF (2.7–18.2 mol% HFC) provides a process-chemistry basis for separation of the nonafluoropentene product from unreacted decafluoropentane feedstock via pressure-swing or two-column azeotropic distillation [1]. This is directly relevant to manufacturers and bulk procurers requiring industrial-grade nonafluoropentene mixtures for refrigerant and aerosol propellant applications.

Precision Cleaning and Carrier Fluid Applications Requiring Isomer-Defined Volatility

The boiling point of 30–33 °C and density of 1.500 g/mL of the target compound, compared to the lower boiling perfluoropent-2-ene (25–27 °C, density >1.3 g/mL), offer a differentiated volatility and solvency window for precision cleaning of electronic components, displacement drying, and carrier fluid applications where matching existing equipment vapor-pressure specifications is critical [1][2]. The light-sensitive and irritant storage classification noted on vendor datasheets must be factored into handling protocols [1].

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